molecular formula C24H22N2O4 B2502503 [4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate CAS No. 328263-26-9

[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate

Cat. No.: B2502503
CAS No.: 328263-26-9
M. Wt: 402.45
InChI Key: JVZLYQFRRGLPON-PCLIKHOPSA-N
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Description

[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and optical properties of polymers bearing oligothiophene groups, introduced via methods such as reductive amination and nucleophilic substitution, have been explored. These polymers show controlled polymerization and interesting optical properties due to π-stacked interactions between bithiophene chromophores, indicating potential applications in materials science (Takagi et al., 2013).

Materials Science Applications

The luminescence sensor capabilities of lanthanide-titanium oxo clusters for nitrobenzene detection highlight the potential of these materials in environmental monitoring and safety. The presence of π···π stacking interactions between organic ligands and nitrobenzene plays a key role in the quenching of luminescence, offering a sensitive method for detecting nitrobenzene at very low concentrations (Zheng et al., 2020).

Organic Chemistry Applications

The study of Schiff bases, including their synthesis, crystal structure, and molecular docking, provides insights into their potential as bioactive compounds. Schiff bases derived from 4-aminoantipyrine show promising antitumor activity, highlighting their relevance in medicinal chemistry and drug design (Maftei et al., 2013).

Analytical Chemistry

Research into the kinetics and mechanism of reactions involving substituted phenyl compounds, such as the base-catalyzed reaction of 4-nitrophenyl (4-methylphenoxy) formate, contributes to a deeper understanding of reaction dynamics and the influence of substituents on reaction rates. This knowledge is crucial for developing more efficient synthetic routes in organic chemistry (Onuoha et al., 2004).

Properties

IUPAC Name

[4-[(3-nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-24(2,3)19-9-7-18(8-10-19)23(27)30-22-13-11-20(12-14-22)25-16-17-5-4-6-21(15-17)26(28)29/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZLYQFRRGLPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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